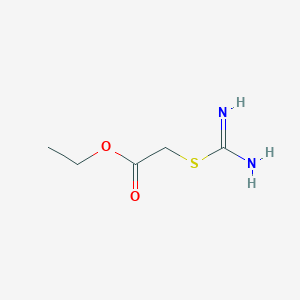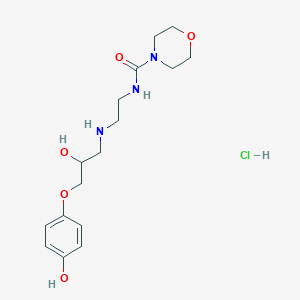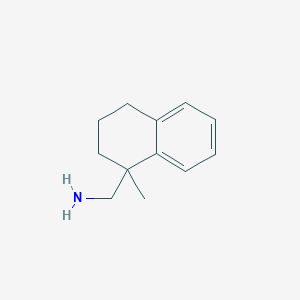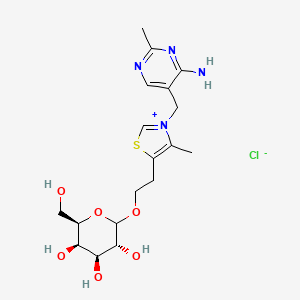![molecular formula C11H12N2O B12832035 2-propyl-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B12832035.png)
2-propyl-1H-benzo[d]imidazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propyl-1H-benzo[d]imidazole-5-carbaldehyde is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-propyl-1H-benzo[d]imidazole-5-carbaldehyde typically involves the cyclization of amido-nitriles. A novel protocol reported by Fang et al. describes the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions. This method is tolerant of various functional groups, including aryl and heteroaryl groups .
Industrial Production Methods: Industrial production of imidazole derivatives often involves the use of high-throughput synthesis techniques These methods are designed to maximize yield and purity while minimizing reaction time and cost
Análisis De Reacciones Químicas
Types of Reactions: 2-Propyl-1H-benzo[d]imidazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group on the imidazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
2-Propyl-1H-benzo[d]imidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2-propyl-1H-benzo[d]imidazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
- 1H-benzo[d]imidazole-2-carbaldehyde
- 1H-benzo[d]imidazole-5-carbaldehyde
- 2-methyl-1H-benzo[d]imidazole-5-carbaldehyde
Comparison: 2-Propyl-1H-benzo[d]imidazole-5-carbaldehyde is unique due to its propyl substituent at the 2-position, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications .
Propiedades
Fórmula molecular |
C11H12N2O |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
2-propyl-3H-benzimidazole-5-carbaldehyde |
InChI |
InChI=1S/C11H12N2O/c1-2-3-11-12-9-5-4-8(7-14)6-10(9)13-11/h4-7H,2-3H2,1H3,(H,12,13) |
Clave InChI |
QKVRNJQCEZHHOU-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC2=C(N1)C=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


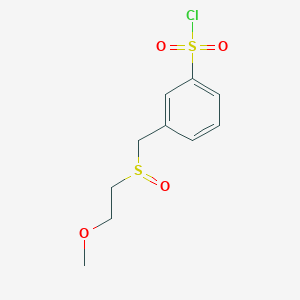

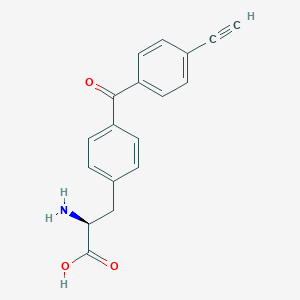

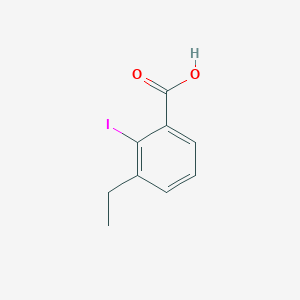

![ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate hydrobromide](/img/structure/B12831991.png)
